Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
CAS No.: 1708126-12-8
Cat. No.: VC2746426
Molecular Formula: C14H22N2O4
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1708126-12-8 |
|---|---|
| Molecular Formula | C14H22N2O4 |
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | ethyl 5-(1,4-dioxo-4a,5,6,7-tetrahydro-3H-pyrrolo[1,2-c]pyrimidin-2-yl)pentanoate |
| Standard InChI | InChI=1S/C14H22N2O4/c1-2-20-13(18)7-3-4-8-15-10-12(17)11-6-5-9-16(11)14(15)19/h11H,2-10H2,1H3 |
| Standard InChI Key | PYSGDINYEKAGRU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCN1CC(=O)C2CCCN2C1=O |
| Canonical SMILES | CCOC(=O)CCCCN1CC(=O)C2CCCN2C1=O |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate is a complex organic compound characterized by a fused bicyclic ring system. It contains a pyrimidine ring fused with a pyrrolidine ring, forming the octahydropyrrolo[1,2-c]pyrimidine core structure with two carbonyl (dioxo) groups at positions 1 and 4, and a pentanoate ester chain at position 2. The basic chemical identifiers of this compound are summarized in Table 1.
Table 1: Basic Chemical Identifiers of Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
| Parameter | Value |
|---|---|
| CAS Number | 1708126-12-8 |
| Molecular Formula | C₁₄H₂₂N₂O₄ |
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | Ethyl 5-(1,4-dioxohexahydropyrrolo[1,2-c]pyrimidin-2(1H)-yl)pentanoate |
| InChI Key | PYSGDINYEKAGRU-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Purity (Commercial) | ≥95% |
The structure features a saturated bicyclic system with two nitrogen atoms incorporated in a unique spatial arrangement that contributes to its biological activity. The octahydropyrrolo[1,2-c]pyrimidine ring system represents a class of nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties.
Synthesis and Preparation Methods
The synthesis of Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate involves multi-step organic reactions with carefully controlled conditions. Based on the structural characteristics, the synthesis typically involves the following key steps:
General Synthetic Approach
The synthesis commonly employs condensation reactions between appropriate pyrimidine derivatives and pentanoic acid derivatives under specific reaction conditions. The preparation requires precise control of parameters such as temperature, pH, and reaction time to optimize yield and purity. Monitoring techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for tracking reaction progress and ensuring product quality.
Purification and Characterization
Purification procedures for Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate typically involve column chromatography, recrystallization, and other separation techniques. The final product characterization includes spectroscopic methods such as NMR, mass spectrometry, and infrared spectroscopy to confirm structural integrity and purity .
Biological Activities and Mechanisms
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate and related compounds have demonstrated several biological activities that make them targets of interest in pharmaceutical research.
Enzyme Inhibition Properties
Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in key metabolic pathways. The mechanism of action is primarily related to its ability to interact with biological macromolecules through hydrogen bonding or coordination interactions. These properties suggest potential applications in therapeutic contexts such as enzyme modulation therapies.
Structure-Activity Relationships
The biological activity of Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate is closely linked to its structural features. The bicyclic pyrrolo[1,2-c]pyrimidine core provides a rigid scaffold that enables specific molecular recognition events. The pentanoate side chain contributes to the compound's lipophilicity and may influence its pharmacokinetic properties, including absorption, distribution, and metabolism.
Related Compounds and Structural Analogs
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate belongs to a broader class of compounds with similar core structures that have demonstrated varied biological activities.
Pyrrolo-Fused Heterocycles
Related compounds include various pyrrolo-fused heterocyclic systems such as pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-b]pyridazines. These compounds share similar structural features but differ in the arrangement of nitrogen atoms in the heterocyclic ring .
Table 2: Comparison of Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate with Structural Analogs
Structure Modification Effects
Structural modifications of the core pyrrolo[1,2-c]pyrimidine structure can significantly alter the compound's biological activity. For example, substituting the ethyl ester with other functional groups or modifying the octahydro ring system can lead to compounds with different receptor specificities or inhibitory profiles .
Physical and Chemical Properties
The physical and chemical properties of Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate are important for understanding its behavior in biological systems and its formulation in pharmaceutical preparations.
Solubility and Stability
While specific solubility data for this compound is limited in the available literature, compounds with similar structures typically exhibit moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. The stability of the compound under various conditions, including pH, temperature, and light exposure, would be crucial factors for its storage and handling .
Reactivity Profile
Current Research and Future Directions
Research on Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate and related pyrrolo-fused heterocycles continues to evolve, with several promising directions.
Medicinal Chemistry Developments
Current research focuses on optimizing the structure of pyrrolo[1,2-c]pyrimidine derivatives like Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate to enhance their pharmacological properties. This includes modifying substituents to improve potency, selectivity, and pharmacokinetic profiles.
Drug Delivery Applications
The ethyl ester moiety in Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate potentially serves as a prodrug feature, allowing for improved delivery and bioavailability. Research into novel drug delivery systems specifically designed for heterocyclic compounds like this may enhance their therapeutic efficacy.
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